Methyl nitroacetate

描述

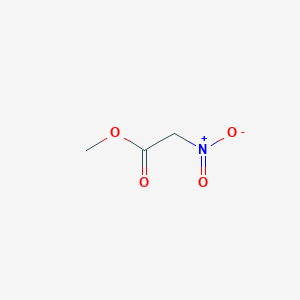

Structure

3D Structure

属性

IUPAC Name |

methyl 2-nitroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBSWLMUHHZLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179539 | |

| Record name | Nitroacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-57-0 | |

| Record name | Methyl 2-nitroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nitroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nitroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of methyl nitroacetate

An In-depth Technical Guide to the Physical Properties of Methyl Nitroacetate (B1208598)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the physical and spectral properties of methyl nitroacetate (CAS No: 2483-57-0), a valuable reagent in organic synthesis.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] A comprehensive summary of its key physical properties is presented below, compiled from various literature sources.

| Property | Value | References |

| Molecular Formula | C₃H₅NO₄ | [1][2][3] |

| Molecular Weight | 119.08 g/mol | [2][3][4][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Boiling Point | 195-198 °C (at atmospheric pressure) | [4][6][7][8] |

| 111-113 °C (at 25 mmHg) | [9] | |

| 80-82 °C (at 8 mmHg) | [9] | |

| Density | 1.294 g/mL at 25 °C | [1][4][6][7] |

| Refractive Index | 1.425 (n20/D) | [1][4][6] |

| 1.4260 (nD20) | [7][9] | |

| Flash Point | 105 °C (221 °F) - closed cup | [1][4][10] |

| Solubility | Miscible with ethanol, ether, and most organic solvents. | [1][11][12] |

| pKa (Predicted) | 5.73 ± 0.29 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.20 (s, 2H, CH₂), δ 3.83 (s, 3H, OCH₃) | [9] |

| Infrared (IR) (Neat) | 1776, 1760 cm⁻¹ | [9] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and well-documented procedure for the synthesis of this compound involves the acid-catalyzed esterification of the dipotassium (B57713) salt of nitroacetic acid.[9]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: [9]

-

Preparation of the Dipotassium Salt of Nitroacetic Acid: A solution of potassium hydroxide in water is charged into a three-necked, round-bottomed flask. Nitromethane is added over 30 minutes. The mixture is then heated to reflux for one hour in an oil bath at approximately 160°C. After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

-

Esterification: The finely powdered dipotassium salt is suspended in methanol in a three-necked flask and cooled to -15°C. Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature at -15°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up and Purification: The precipitate (potassium sulfate) is removed by suction filtration. The filtrate is concentrated on a rotary evaporator. The residual oil is dissolved in benzene, washed with water, and the organic layer is dried over anhydrous sodium sulfate. The benzene is removed by distillation, and the final product, this compound, is purified by distillation under reduced pressure.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of this compound.

-

Boiling Point: The boiling point is determined by distillation. For measurements under reduced pressure, a vacuum distillation setup is used, and the pressure is monitored with a manometer.

-

Density: Density is typically measured at a specific temperature (e.g., 25°C) using a pycnometer or a digital density meter.

-

Refractive Index: The refractive index is measured using a refractometer, often at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).

Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its utility stems from the presence of both an ester and a nitro group, which can be manipulated in various chemical transformations.

One notable application is its use in Henry reactions (nitroaldol reactions) and subsequent transformations. For example, it reacts with aldehydes, such as 4-nitrobenzylideneaniline, to form more complex molecules.[1][4]

Caption: Reaction of this compound to form a propenoate derivative.

This reaction highlights the role of this compound as a nucleophile after deprotonation of the α-carbon. It is also used in the preparation of α-nitro-arylpentenoates and in copper-catalyzed cyclopropanation of alkenes.[1][4][11]

Safety Information

This compound is classified as an irritant.[10] It is irritating to the eyes, respiratory system, and skin.[1][10] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[10] It should be stored in a cool, dry place in a tightly sealed container.[10] For detailed safety information, consult the material safety data sheet (MSDS).[10][12][13][14]

References

- 1. This compound | 2483-57-0 [chemicalbook.com]

- 2. Methyl 2-nitroacetate | C3H5NO4 | CID 17206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 98 2483-57-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound 98 2483-57-0 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound 98% 10GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl Nitroacetate: Chemical Structure and Bonding

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl nitroacetate (B1208598) (C₃H₅NO₄) is a valuable reagent in organic synthesis, utilized for its reactive α-carbon and the versatile chemistry of its nitro and ester functional groups. This document provides a comprehensive technical overview of the chemical structure and bonding of methyl nitroacetate. It includes a detailed summary of its chemical and physical properties, spectroscopic data, and a thorough description of its bonding characteristics. Furthermore, this guide furnishes a detailed, validated experimental protocol for its synthesis and outlines standard procedures for its characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its primary identifiers and key physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | methyl 2-nitroacetate | [2] |

| Synonyms | Nitroacetic acid methyl ester, Methyl α-nitroacetate | [3] |

| CAS Number | 2483-57-0 | [3] |

| Molecular Formula | C₃H₅NO₄ | [3] |

| Molecular Weight | 119.08 g/mol | [2] |

| SMILES | COC(=O)C--INVALID-LINK--[O-] | |

| InChI Key | ALBSWLMUHHZLLR-UHFFFAOYSA-N | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citation |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 100 °C @ 25 mmHg | [1] |

| Density | 1.294 g/mL @ 25 °C | [4] |

| Refractive Index (n20/D) | 1.425 | [4] |

Chemical Structure and Bonding

The structure of this compound features a central sp³-hybridized carbon atom (the α-carbon) bonded to a methyl ester group (-COOCH₃) and a nitro group (-NO₂). This unique arrangement of electron-withdrawing groups dictates the molecule's reactivity, particularly the acidity of the α-carbon protons.

Caption: 2D Chemical Structure of this compound.

Bonding Analysis

The bonding in this compound is characterized by a combination of covalent sigma (σ) and pi (π) bonds, as well as significant bond polarization and resonance effects.

-

Methyl Ester Group: The ester functional group consists of a carbonyl (C=O) double bond and a C-O single bond. The carbonyl group is highly polarized towards the oxygen atom, rendering the carbonyl carbon electrophilic.

-

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. The two nitrogen-oxygen bonds are equivalent due to resonance, with the negative charge delocalized across both oxygen atoms. This delocalization results in N-O bond lengths that are intermediate between a single and a double bond. The nitrogen atom carries a formal positive charge.

-

α-Carbon: The carbon atom situated between the ester and nitro groups is strongly influenced by their inductive electron-withdrawing effects. This makes the attached protons (α-protons) unusually acidic for an alkane-like carbon, with a pKa similar to that of nitroalkanes.[5]

Resonance in the Nitro Group

The delocalization of electrons within the nitro group is a critical feature of its electronic structure and can be represented by two main resonance contributors.

Caption: Resonance contributors of the nitro group.

Typical Bond Lengths

Table 3: Typical Bond Lengths in this compound Functional Groups

| Bond | Hybridization | Typical Length (pm) | Citation |

| C-C | sp³-sp² | ~151 | |

| C=O (ester) | sp²-sp² | ~120 | [6] |

| C-O (ester) | sp²-sp³ | ~136 | [7] |

| O-C (methyl) | sp³-sp³ | ~143 | [6] |

| C-N (nitroalkane) | sp³-sp² | ~147.5 | [8] |

| N-O (nitro) | sp²-sp² | ~121 | [9] |

| C-H | sp³-s | ~109 | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from ¹H NMR and IR spectroscopy are provided below.

Table 4: Spectroscopic Data for this compound

| Technique | Parameter | Value | Assignment | Citation |

| ¹H NMR | Solvent | CDCl₃ | - | |

| Chemical Shift (δ) | 3.83 ppm | s, 3H, -OCH₃ | ||

| Chemical Shift (δ) | 5.20 ppm | s, 2H, -CH₂- | ||

| IR (Neat) | Wavenumber (cm⁻¹) | 1760-1776 | C=O stretch (ester) | |

| Wavenumber (cm⁻¹) | ~1560 | Asymmetric NO₂ stretch | ||

| Wavenumber (cm⁻¹) | ~1370 | Symmetric NO₂ stretch |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from a validated method published in Organic Syntheses. It involves the formation of the dipotassium (B57713) salt of nitroacetic acid, followed by esterification.

Caption: Workflow for the synthesis of this compound.

A. Preparation of Dipotassium Salt of Nitroacetic Acid

-

Charge a 3-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel with a fresh solution of 224 g of potassium hydroxide in 112 g of water.

-

From the dropping funnel, add 61 g (1.0 mole) of nitromethane over a 30-minute period. The reaction mixture will heat to 60–80°C.

-

Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

-

Collect the precipitated salt by suction filtration and wash it with 200 ml of methanol, followed by 200 ml of ether.

-

Dry the crude product in a vacuum desiccator over sulfuric acid for 24 hours. The resulting dipotassium salt is a hygroscopic powder and should be used immediately.

B. Synthesis of this compound

-

Charge a 2-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a pressure-equalizing dropping funnel with a calcium chloride drying tube, and a thermometer with 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.

-

Cool the reaction mixture to -15°C ± 3°C using an appropriate cooling bath.

-

With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid over approximately 1 hour, ensuring the reaction temperature is maintained at -15°C.

-

After the addition is complete, allow the mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.

-

Remove the precipitate by suction filtration.

-

Concentrate the filtrate on a rotary evaporator at 30–40°C.

-

Dissolve the residual oil in benzene and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the benzene by distillation.

-

Further purify by distillation under reduced pressure to yield this compound (b.p. 80–82°C at 8 mm Hg).

Characterization Protocols

5.2.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition Parameters: Use a standard proton pulse program. Set the spectral width to cover the range of 0-10 ppm. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference it to the residual CHCl₃ peak at 7.26 ppm or tetramethylsilane (B1202638) (TMS) at 0 ppm.

5.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The presented data, including chemical identifiers, physical properties, and spectroscopic information, offer a robust foundation for researchers working with this compound. The unique electronic environment created by the adjacent ester and nitro functional groups governs its chemical behavior. The provided experimental protocols for synthesis and characterization serve as practical resources for laboratory applications, ensuring safe and effective handling and verification of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. (A): The \mathrm{C-O} bond length is shorter in an ester as compared to a.. [askfilo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]

- 6. webassign.net [webassign.net]

- 7. Carbon–oxygen bond - Wikipedia [en.wikipedia.org]

- 8. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

Synthesis of Methyl Nitroacetate from Nitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant synthetic pathway for producing methyl nitroacetate (B1208598) from nitromethane (B149229). The primary method involves a two-step process: the carboxylation of nitromethane to form a salt of nitroacetic acid, followed by an acid-catalyzed esterification. This document provides a comparative analysis of the classical and a more contemporary, "greener" synthetic route, complete with detailed experimental protocols and quantitative data.

Overview of the Synthetic Pathway

The synthesis of methyl nitroacetate from nitromethane is most commonly achieved through the formation of the dipotassium (B57713) salt of nitroacetic acid, which is then esterified.[1][2] This method, originating from the work of Steinkopf, has been refined over the years to improve yield, safety, and environmental impact.[1]

The overall transformation can be visualized as follows:

Caption: Overall two-step synthesis of this compound from nitromethane.

A significant improvement to this process involves a "greener" approach that avoids the isolation and handling of the potentially explosive, dry dipotassium nitroacetate salt.[2][3] This updated protocol enhances safety by using the wet salt directly in the esterification step and employs more environmentally benign solvents for extraction.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both the classical and the improved "greener" synthesis methods.

| Parameter | Classical Method (Organic Syntheses)[1] | "Greener" Method[2] |

| Step 1: Carboxylation | ||

| Nitromethane (moles) | 1.0 | (Not specified, but scalable) |

| Potassium Hydroxide (moles) | 4.0 | (Not specified, but scalable) |

| Reaction Time | 1 hour reflux | (Not specified, but similar conditions) |

| Yield of Dipotassium Salt | 79-88% | (Not isolated, used wet) |

| Step 2: Esterification | ||

| Dipotassium Salt (moles) | 0.39 | (Not specified, but scalable) |

| Methanol (moles) | 11.6 | (Not specified, but scalable) |

| Sulfuric Acid (moles) | 1.16 | (Not specified, but scalable) |

| Reaction Temperature | -15°C | (Not specified, but low temperature) |

| Reaction Time | 4 hours at -15°C, then 4 hours at room temp. | (Not specified) |

| Extraction Solvent | Benzene (B151609) | Ethyl acetate (B1210297) or Dichloromethane |

| Drying Agent | Anhydrous Sodium Sulfate | None required |

| Overall Yield | 66-70% (from dipotassium salt) | High yield and purity |

| Purification | Two distillations | Single distillation |

Experimental Protocols

Caution: The intermediates and the final product, this compound, are energetic materials and should be handled with extreme care as potential explosives.[3] All procedures must be conducted behind a blast shield with appropriate personal protective equipment, including a face shield.[3]

Classical Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve 224 g (4.0 moles) of potassium hydroxide in 112 g of water.

-

Heat the solution and, from the dropping funnel, add 61 g (1.0 mole) of nitromethane over a period of 30 minutes. The reaction is exothermic and may heat to 60-80°C.

-

After the addition is complete, heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

-

Cool the mixture to room temperature. The precipitated crystalline product is then filtered.

-

Wash the collected solid several times with methanol and dry it in a vacuum desiccator to yield 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.

Step 2: Esterification to this compound

-

In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.

-

Cool the mixture to -15°C using an appropriate cooling bath.

-

With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid through the dropping funnel over approximately 1 hour, maintaining the temperature at -15°C.

-

Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for an additional 4 hours.

-

Remove the precipitate by suction filtration.

-

Concentrate the filtrate on a rotary evaporator at 30–40°C.

-

Dissolve the residual oil in benzene and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the benzene by distillation.

-

Further distill the residue under reduced pressure to yield 30–32 g (66–70%) of this compound.

"Greener" Synthesis of this compound

This improved protocol, adapted from Johnson et al., enhances safety and reduces environmental impact.[2]

Caption: Workflow for the improved, "greener" synthesis of this compound.

Experimental Protocol:

-

Synthesize the dipotassium salt of nitroacetic acid as described in Step 1 of the classical method.

-

After filtration, do not dry the salt. Transfer the wet cake immediately to a round-bottom flask for the esterification step.

-

Perform the esterification by adding methanol and sulfuric acid at low temperatures, as detailed in the classical method.

-

Once the reaction is complete, filter the mixture and discard the solid precipitate.

-

Concentrate the mother liquor by rotary evaporation.

-

To the resulting oil, add water and neutralize the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralization step is critical for safety prior to distillation.

-

Extract the aqueous layer with a greener solvent, such as ethyl acetate or dichloromethane.

-

Separate the organic layer. No drying agent is necessary.

-

Purify the product by a single distillation to obtain this compound in high yield and purity.[2]

Conclusion

The synthesis of this compound from nitromethane is a well-established process. While the classical method provides a reliable route, the "greener" protocol offers significant advantages in terms of safety by avoiding the handling of the explosive dry dipotassium nitroacetate intermediate and by using more environmentally friendly solvents. For researchers and professionals in drug development, the adoption of the latter method is highly recommended to ensure a safer and more sustainable synthetic process.

References

A Technical Guide to Methyl Nitroacetate: Properties, Synthesis, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl nitroacetate (B1208598), a versatile reagent in organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its application in key carbon-carbon bond-forming reactions. The document also explores the broader context of nitro compounds in medicinal chemistry, highlighting the potential of methyl nitroacetate as a building block for bioactive molecules.

Core Properties of this compound

This compound is a nitroalkane ester that serves as a valuable precursor in various synthetic transformations. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 2483-57-0 | [1] |

| Molecular Formula | C₃H₅NO₄ | [2] |

| Molecular Weight | 119.08 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 195-198 °C | [1] |

| Density | 1.294 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.425 | [1] |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are presented here: a classical approach and a more contemporary, "greener" method that minimizes hazards and environmental impact.

Classical Synthesis of this compound

This method involves the formation of the dipotassium (B57713) salt of nitroacetic acid from nitromethane (B149229), followed by esterification.

Experimental Protocol:

-

Preparation of Dipotassium Salt of Nitroacetic Acid:

-

In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of 224 g of potassium hydroxide (B78521) in 112 g of water is prepared.

-

To this solution, 61 g (1.0 mole) of nitromethane is added from the dropping funnel over 30 minutes.

-

The reaction mixture is heated to reflux for 1 hour in an oil bath maintained at approximately 160 °C.

-

After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried in a vacuum desiccator to yield the dipotassium salt of nitroacetic acid.

-

-

Esterification to this compound:

-

A 2-liter, three-necked, round-bottomed flask is charged with 70 g (0.39 mole) of the finely powdered dipotassium salt of nitroacetic acid and 465 ml of methanol.

-

The mixture is cooled to -15 °C, and 116 g of concentrated sulfuric acid is added with vigorous stirring over approximately 1 hour, maintaining the temperature at -15 °C.

-

The reaction mixture is allowed to warm to room temperature over 4 hours and stirred for an additional 4 hours.

-

The precipitate is removed by filtration, and the filtrate is concentrated on a rotary evaporator.

-

The residual oil is dissolved in benzene, washed with water, and the organic layer is dried over anhydrous sodium sulfate.

-

Benzene is removed by distillation, and the final product is obtained by distillation under reduced pressure.

-

Below is a workflow diagram for the classical synthesis of this compound.

"Greener" Synthesis of this compound

This improved method avoids the isolation and grinding of the potentially explosive dipotassium salt and uses less hazardous solvents.

Experimental Protocol:

-

The dipotassium salt of nitroacetic acid is prepared as in the classical method but is not dried. The wet solid is used directly in the next step.

-

The esterification is carried out similarly, but ethyl acetate (B1210297) or dichloromethane (B109758) is used as the extraction solvent instead of benzene.

-

A drying agent is not required.

-

A single distillation is sufficient to yield the pure product.

This streamlined process is safer and more environmentally friendly. The workflow for this greener synthesis is depicted below.

Applications in Organic Synthesis

This compound is a key building block for the formation of new carbon-carbon bonds, primarily through Michael additions and Henry reactions.

Michael Addition Reactions

In the Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. The carbanion generated from this compound by a base can act as a Michael donor.

General Experimental Protocol:

-

To a solution of the Michael acceptor (e.g., an α,β-unsaturated ester or ketone) in a suitable solvent, a base is added.

-

This compound is then added, and the reaction is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography.

The logical flow of a Michael addition using this compound is illustrated below.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed reaction between a nitroalkane and an aldehyde or ketone, forming a β-nitro alcohol.

General Experimental Protocol:

-

A mixture of the aldehyde or ketone and this compound is dissolved in a solvent.

-

A catalytic amount of a base (e.g., an amine base) is added.

-

The reaction is stirred until completion.

-

The product, a β-nitro alcohol, is isolated after an aqueous workup and purification.

The reaction pathway for the Henry reaction is shown in the following diagram.

Relevance in Drug Development and Medicinal Chemistry

While there are no specific drugs identified as being directly synthesized from this compound in the available literature, the nitro group is a significant pharmacophore found in a wide range of bioactive molecules and approved drugs.[3][4][5] Nitro compounds exhibit diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4][5]

The nitro group in a molecule can influence its physicochemical properties and electronic character, which can be crucial for its interaction with biological targets.[4] It is often considered a "pharmacophore and a toxicophore" due to its ability to undergo redox reactions within cells, leading to therapeutic effects or toxicity.[4][5]

This compound, as a versatile building block, provides a gateway to a variety of functionalized molecules. The products of Michael additions and Henry reactions using this compound can be further transformed into amino alcohols, amino acids, and other structures that are prevalent in pharmaceuticals. Therefore, this compound is a valuable tool for medicinal chemists in the synthesis of novel compounds with potential therapeutic applications.

Currently, there is no direct evidence to suggest that this compound plays a role in specific biological signaling pathways. Its primary utility lies in its role as a synthetic intermediate for creating more complex molecules that may have biological activity.

References

- 1. This compound | 2483-57-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Nitroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl nitroacetate (B1208598), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for methyl nitroacetate.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.18 | Singlet | 2H | -CH₂- |

| 3.87 | Singlet | 3H | -OCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum of this compound was recorded at 100 MHz in deuterated chloroform (CDCl₃).[1] Chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 76.2 | -CH₂- |

| 53.6 | -OCH₃ |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound (neat) exhibits characteristic absorption bands corresponding to its key functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 1751 | C=O (Ester) stretch |

| 1557 | N-O (Nitro group) asymmetric stretch |

| 3041, 2967 | C-H stretch |

Experimental Protocols

The data presented in this guide are based on established spectroscopic and synthetic methodologies.

Synthesis of this compound

A common and improved synthesis of this compound involves the esterification of the dipotassium (B57713) salt of nitroacetic acid.[1] This method avoids the need for drying and grinding the potentially explosive dipotassium salt. The procedure typically involves the reaction of the salt with methanol (B129727) in the presence of a strong acid, followed by extraction and distillation to yield the pure product.[1]

NMR Spectroscopy

A general protocol for obtaining NMR spectra involves the following steps:

-

Sample Preparation: A small amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: The appropriate NMR experiment (e.g., a standard one-pulse experiment for ¹H and a proton-decoupled experiment for ¹³C) is run. Key parameters include the number of scans, pulse width, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of a liquid sample is as follows:

-

Background Scan: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A drop of the neat liquid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.

-

Sample Scan: The infrared spectrum of the sample is then recorded.

-

Data Analysis: The positions of the absorption bands are identified and correlated with specific functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Elucidation.

References

An In-depth Technical Guide to the Solubility of Methyl Nitroacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl nitroacetate (B1208598), a key intermediate in various synthetic pathways. While precise quantitative solubility data in a range of common organic solvents is not extensively documented in publicly available literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This information is critical for process development, reaction optimization, and formulation in the pharmaceutical and chemical industries.

Qualitative Solubility of Methyl Nitroacetate

This compound is generally described as being miscible with many common organic solvents. Miscibility implies that the substances will mix in all proportions, forming a homogeneous solution. The table below summarizes the reported qualitative solubility of this compound.

| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol (B129727) | Miscible | Data not available |

| Ethanol | Miscible[1][2][3] | Data not available | |

| Ethers | Diethyl Ether | Miscible[1][2][3] | Data not available |

| Ketones | Acetone | Miscible with most organic solvents[1][2][3] | Data not available |

| Esters | Ethyl Acetate | Soluble (by analogy with ethyl nitroacetate)[4] | Data not available |

| Halogenated Hydrocarbons | Dichloromethane | Soluble (by analogy with ethyl nitroacetate)[4] | Data not available |

| Chloroform | Soluble (by analogy with ethyl nitroacetate)[4] | Data not available | |

| Aromatic Hydrocarbons | Toluene | Miscible with most organic solvents[1][2][3] | Data not available |

| Aliphatic Hydrocarbons | Hexane | Likely sparingly soluble to insoluble | Data not available |

Experimental Protocol for Determining Quantitative Solubility

The following protocol outlines a robust method for the experimental determination of the solubility of this compound in a given organic solvent using the widely accepted isothermal shake-flask method.

Principle

An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., FID or NPD) or High-performance liquid chromatograph with a UV detector

-

Data acquisition and processing software

Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Equilibration: Add a known volume or weight of the organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated GC or HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

-

Data Reporting: The solubility is typically reported in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction at the specified temperature.

Analytical Method Considerations

-

Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for the quantification of this compound. The use of a capillary column with a suitable stationary phase is recommended for good separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for the analysis of nitro compounds.[5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is often a good starting point for method development. The detection wavelength should be set to the absorbance maximum of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse in the literature, its qualitative description as "miscible" with many polar and some non-polar solvents provides a useful starting point for its application in synthesis and formulation. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. The choice of an appropriate analytical technique, such as GC or HPLC, is critical for accurate quantification. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding its use in various solvent systems.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Methyl Nitroacetate for Researchers and Drug Development Professionals

Introduction

Methyl nitroacetate (B1208598) is a versatile and highly functionalized C3 building block in organic synthesis. Its unique structure, combining a nucleophilic α-carbon, an electron-withdrawing nitro group, and an ester moiety, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms involving methyl nitroacetate, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules, including various heterocyclic systems and chiral β-amino alcohols, which are significant pharmacophores.

Core Reaction Mechanisms

The reactivity of this compound is primarily centered around the acidity of the α-proton and the versatile transformations of the nitro group. The electron-withdrawing nature of both the nitro and the ester groups significantly increases the acidity of the α-protons, facilitating the formation of a stabilized nitronate ion. This nucleophilic intermediate is central to several key carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] In the case of this compound, the reaction proceeds through the formation of a nitronate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This addition results in the formation of a β-hydroxy-α-nitroester. These products are valuable synthetic intermediates that can be further transformed, for instance, into β-amino alcohols through the reduction of the nitro group.[2]

Mechanism of the Henry Reaction:

The reaction is typically initiated by a base, which deprotonates the α-carbon of this compound to form a resonance-stabilized nitronate ion. This is followed by the nucleophilic attack of the nitronate on the carbonyl electrophile and subsequent protonation of the resulting alkoxide. All steps of the Henry reaction are reversible.[2]

Caption: The reaction mechanism of the Henry (Nitroaldol) Reaction.

The Michael Addition

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[4] The nitronate ion derived from this compound is an excellent Michael donor. The reaction involves the 1,4-addition of the nitronate to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a δ-dicarbonyl compound or a related derivative. This reaction is a powerful tool for the construction of complex carbon skeletons.

Mechanism of the Michael Addition:

Similar to the Henry reaction, the Michael addition is initiated by the deprotonation of this compound to form the nitronate ion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system, and the resulting enolate is subsequently protonated.

Caption: The reaction mechanism of the Michael Addition.

The Nef Reaction

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone.[5][6][7][8] This reaction is particularly useful for converting the products of Henry or Michael reactions into carbonyl compounds. The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions.[6][7]

Mechanism of the Nef Reaction:

The reaction begins with the formation of a nitronate salt from the nitro compound. Protonation of the nitronate leads to a nitronic acid, which is then further protonated. The resulting intermediate is attacked by water, and subsequent rearrangement and elimination steps lead to the formation of the carbonyl compound and nitrous oxide.[6]

References

- 1. Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. Nef Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Dawn of Nitroacetates: A Technical Guide to the Discovery and Early Research of Nitroacetic Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational discovery and early scientific exploration of nitroacetic esters. These compounds, pivotal as intermediates in the synthesis of various pharmaceutical and pesticidal products, have a rich history of chemical investigation. This document provides a comprehensive overview of the seminal synthetic methodologies, quantitative data from early experiments, and detailed experimental protocols that paved the way for their contemporary applications.

Early Synthetic Routes and Key Researchers

The synthesis of nitroacetic esters emerged from the broader field of nitroparaffin chemistry. Early efforts were primarily focused on the esterification of nitroacetic acid and its salts, as well as the nitration of acetoacetic esters.

One of the earliest pioneers in this field was Wilhelm Steinkopf . His work laid the groundwork for future synthesis. Steinkopf developed two primary methods for the preparation of ethyl nitroacetate (B1208598). The first involved suspending dipotassium (B57713) nitroacetate in absolute ethanol (B145695) and introducing dry hydrogen chloride, which resulted in a 37% yield of the ethyl ester. A more successful second method involved a three-step process starting from the self-condensation of nitromethane (B149229) to form the dipotassium salt of nitroacetic acid, followed by acidification to the unstable nitroacetic acid, and finally esterification, yielding 71% based on the acid.[1]

Another early approach was explored by Bouveault and Wahl in 1904. Their method involved the reaction of ethyl acetoacetate (B1235776) with absolute nitric acid in acetic anhydride. However, this process was plagued by low yields of the desired ethyl nitroacetate, with the major product being diethyl-2-oxofurazan dicarboxylate.[2] This work was later confirmed by Arndt and Rose in 1935.[2]

Later, other researchers contributed alternative, albeit less commercially viable, synthetic routes. Kornblum et al. (1955) reported the preparation of ethyl nitroacetate by reacting ethyl iodoacetate with silver nitrite.[2] Finkbeiner et al. (1963) developed a process where nitromethane was treated with an excess of magnesium methyl carbonate to form the magnesium chelate of nitroacetic acid, which was then esterified.[2]

A significant improvement in the synthesis of nitroacetic esters was presented in a 1949 publication by H. Feuer, H. B. Hass, and K. S. Warren . Their work detailed an optimized two-step process starting from nitromethane, which provided a more reliable and higher-yielding route to these valuable compounds.[3][4]

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data from the early research on nitroacetic ester synthesis, providing a comparative overview of the different methodologies.

| Method | Researcher(s) | Starting Material(s) | Product | Reported Yield | Reference |

| Esterification of Dipotassium Nitroacetate | W. Steinkopf | Dipotassium nitroacetate, Ethanol, Hydrogen chloride | Ethyl nitroacetate | 37% | [1] |

| Esterification of Nitroacetic Acid | W. Steinkopf | Nitroacetic acid, Ethanol | Ethyl nitroacetate | 71% (based on nitroacetic acid) | [1] |

| Nitration of Ethyl Acetoacetate | Bouveault and Wahl | Ethyl acetoacetate, Nitric acid, Acetic anhydride | Ethyl nitroacetate | Low | [2] |

| Reaction with Silver Nitrite | Kornblum et al. | Ethyl iodoacetate, Silver nitrite | Ethyl nitroacetate | High | [2] |

| Improved Synthesis from Nitromethane | Feuer, Hass, Warren | Nitromethane, Potassium hydroxide (B78521), Methanol (B129727)/Ethanol, Sulfuric acid | Methyl nitroacetate / Ethyl nitroacetate | 60% | [3] |

Physical Properties of Early Nitroacetic Esters:

| Compound | Boiling Point | Density (d20/4) | Refractive Index (n20/D) | Reference |

| This compound | 93-94 °C at 15 mm | 1.4245 | Not Reported | [3] |

| Ethyl nitroacetate | 105-107 °C at 25 mm | 1.11950 | 1.4252 | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on nitroacetic esters.

Steinkopf's Esterification of Nitroacetic Acid (Conceptual)

Step 1: Preparation of Dipotassium Nitroacetate Two moles of nitromethane are reacted with two moles of potassium hydroxide to yield the dipotassium salt of nitroacetic acid, ammonia, and water.[1]

Step 2: Isolation of Nitroacetic Acid The dipotassium salt is treated with two moles of hydrochloric acid to produce the free nitroacetic acid and potassium chloride. This step is noted to have a 60-70% yield, and the resulting nitroacetic acid is very unstable.[1]

Step 3: Esterification The isolated nitroacetic acid is then reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) at low temperatures (-15 to +3 °C) to form the corresponding ester.[1]

Improved Synthesis of Methyl and Ethyl Nitroacetate (Feuer, Hass, and Warren, 1949)

This protocol describes a more efficient two-step synthesis starting from nitromethane.[3]

Step 1: Preparation of Dipotassium Nitroacetate

-

In a three-liter flask equipped with a stirrer, condenser, and dropping funnel, place 1500 ml (20.2 moles) of freshly prepared 50% potassium hydroxide.

-

While the temperature of the potassium hydroxide solution is at 60 °C, add 300 g (4.91 moles) of nitromethane dropwise with vigorous stirring over a period of one and a half hours. The temperature will rise to approximately 102 °C.

-

Ammonia is liberated during the second half of the addition. After all the nitromethane has been added, remove the reflux condenser.

-

Heat the reddish-brown mixture until the first crystals appear.

-

After cooling, filter the separated potassium salt and wash it with methanol. This first crop yields approximately 210 g (44.5%).

-

Further evaporation of the mother liquor yields subsequent crops of the salt.

Step 2: Preparation of this compound

-

In a one-liter flask fitted with a stirrer, thermometer, and dropping funnel, place 90.5 g (0.5 mole) of dipotassium nitroacetate, 500 ml (12.38 moles) of methanol, and 15 g (0.1 mole) of anhydrous sodium sulfate (B86663).

-

Cool the flask in a Dewar flask to -50 to -60 °C using a trichloroethylene-dry ice mixture.

-

Add 100 g (1 mole) of concentrated sulfuric acid (d. 1.84) dropwise to the mixture over one and a half hours, maintaining the low temperature.

-

Keep the reaction mixture in the Dewar flask with stirring for twenty-four hours at -50 to -60 °C, and then for one hundred and forty-four hours at 23-25 °C with occasional shaking.

-

Filter off the precipitated potassium sulfate and evaporate the excess methanol under a vacuum.

-

Dilute the oily residue with ether and neutralize it with a 5% solution of sodium carbonate.

-

Separate the ether layer, dry it, and evaporate the ether.

-

Vacuum distill the residue at 15 mm to yield 36 g (60%) of this compound, boiling at 93-94 °C.[3]

For the preparation of Ethyl Nitroacetate , the same procedure is followed, substituting methanol with ethanol. This yields approximately 40 g (60%) of ethyl nitroacetate, boiling at 105-107 °C at 25 mm.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.

Caption: Steinkopf's first method for ethyl nitroacetate synthesis.

Caption: Steinkopf's three-step synthesis of ethyl nitroacetate.

Caption: The Bouveault and Wahl method for ethyl nitroacetate.

Caption: The improved synthesis of nitroacetic esters by Feuer, Hass, and Warren.

References

Methodological & Application

Application Notes and Protocols: Methyl Nitroacetate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Methyl nitroacetate (B1208598), with its activated methylene (B1212753) group flanked by both a nitro and an ester functionality, is a potent and versatile Michael donor. The resulting adducts, γ-nitro carbonyl compounds, are valuable synthetic intermediates, readily transformed into a variety of functionalities including γ-amino acids, γ-lactams, and succinic acid derivatives, which are prevalent motifs in pharmaceuticals and natural products. This document provides a detailed overview of the application of methyl nitroacetate in Michael addition reactions, with a focus on modern organocatalytic methods that afford high stereoselectivity.

Core Concepts

The acidity of the α-proton of this compound (pKa ≈ 11 in DMSO) allows for its deprotonation under mild basic conditions to form a stabilized nitronate nucleophile. This nucleophile then adds to a Michael acceptor, such as an α,β-unsaturated ketone (enone), ester, or aldehyde. The reaction is often catalyzed to control the stereochemical outcome, yielding products with high diastereoselectivity and/or enantioselectivity.

Catalysis Strategies

While traditional Michael additions often employed strong bases, contemporary methods heavily rely on catalysis to achieve high efficiency and stereocontrol.

-

Organocatalysis: This has emerged as a powerful strategy for asymmetric Michael additions. Chiral organocatalysts, such as cinchona alkaloids and their derivatives (e.g., thioureas and squaramides), operate through various activation modes. Bifunctional catalysts are particularly effective, simultaneously activating the Michael donor (through a basic site) and the Michael acceptor (through a hydrogen-bonding site). This dual activation in a chiral environment allows for excellent control over the stereochemistry of the newly formed stereocenters.

-

Metal Catalysis: Chiral metal complexes can also effectively catalyze the asymmetric Michael addition of this compound. Lewis acidic metals can coordinate to the Michael acceptor, enhancing its electrophilicity and creating a chiral environment for the nucleophilic attack.

-

Phase-Transfer Catalysis: This method is useful for reactions involving a solid-liquid or liquid-liquid biphasic system. Chiral phase-transfer catalysts, often quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can transport the deprotonated this compound from the basic aqueous or solid phase to the organic phase containing the Michael acceptor, inducing asymmetry in the process.

Experimental Data

The following tables summarize quantitative data from the literature for the Michael addition of nitroacetates to various Michael acceptors under different catalytic conditions.

Table 1: Organocatalytic Michael Addition of Ethyl Nitroacetate to α,β-Unsaturated Enones

Catalyst: 9-amino-9-deoxyepiquinine. Reaction Conditions: Enone (0.3 mmol), Ethyl 2-nitroacetate (0.6 mmol), Catalyst (20 mol%), Benzoic Acid (40 mol%), H₂O (0.9 mL), room temperature.

| Entry | Enone (R) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 24 | 98 | 93 |

| 2 | 4-Methylphenyl | 24 | 95 | 92 |

| 3 | 4-Methoxyphenyl | 24 | 97 | 91 |

| 4 | 4-Chlorophenyl | 24 | 96 | 90 |

| 5 | 2-Naphthyl | 36 | 92 | 88 |

| 6 | 2-Thienyl | 36 | 89 | 85 |

| 7 | Methyl | 48 | 85 | 82 |

| 8 | Cyclohexenone | 48 | 88 | 80 |

Table 2: Bifunctional Thiourea-Catalyzed Michael Addition of this compound to Chalcones

Reaction Conditions: Chalcone (0.2 mmol), this compound (0.4 mmol), Catalyst (10 mol%), Toluene, room temperature.

| Entry | Chalcone (Ar¹, Ar²) | Catalyst | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Ph, Ph | Cinchonine-Thiourea | 48 | 92 | 85:15 | 95 |

| 2 | 4-Cl-Ph, Ph | Cinchonine-Thiourea | 48 | 95 | 88:12 | 96 |

| 3 | Ph, 4-MeO-Ph | Cinchonine-Thiourea | 72 | 88 | 82:18 | 93 |

| 4 | Ph, Ph | (R,R)-DPEN-Thiourea | 48 | 90 | 80:20 | 91 |

dr = diastereomeric ratio

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is adapted from the procedure for ethyl nitroacetate reported by Moon and Kim.[1]

Materials:

-

α,β-Unsaturated ketone (1.0 equiv)

-

This compound (2.0 equiv)

-

Chiral organocatalyst (e.g., 9-amino-9-deoxyepiquinine, 10-20 mol%)

-

Acidic co-catalyst (e.g., Benzoic acid, 20-40 mol%)

-

Solvent (e.g., Toluene, CH₂Cl₂, or H₂O, as optimized)

-

Standard laboratory glassware and stirring equipment

-

Reagents for workup and purification (e.g., ethyl acetate (B1210297), saturated NH₄Cl solution, brine, anhydrous MgSO₄, silica (B1680970) gel)

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated ketone (e.g., 0.3 mmol), the chiral organocatalyst (e.g., 0.06 mmol, 20 mol%), and the acidic co-catalyst (e.g., 0.12 mmol, 40 mol%).

-

Add the chosen solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 5-10 minutes to ensure dissolution and catalyst activation.

-

Add this compound (e.g., 0.6 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at the optimized temperature (typically room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure Michael adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

General Workflow for Michael Addition

Caption: A generalized experimental workflow for a Michael addition reaction.

Proposed Catalytic Cycle for Bifunctional Amine-Thiourea Catalysis

Caption: A simplified representation of the dual activation mechanism in bifunctional catalysis.

References

Application Notes: Methyl Nitroacetate as a Versatile Precursor for α-Amino Acids

Introduction

Methyl nitroacetate (B1208598) is a valuable and versatile C2-building block in organic synthesis, particularly for the preparation of α-amino acids and their derivatives. Its utility stems from the presence of an acidic α-proton, allowing for facile carbon-carbon bond formation, and a nitro group that can be readily converted to an amino group. This combination makes methyl nitroacetate an effective glycine (B1666218) or alanine (B10760859) cation equivalent in various synthetic strategies. The application of this compound and its ethyl ester counterpart extends to the synthesis of both natural and unnatural α-amino acids, which are crucial components in drug discovery, peptide synthesis, and materials science. This document provides an overview of the key synthetic applications, detailed experimental protocols, and comparative data for the synthesis of α-amino acids using this compound as a precursor.

Key Synthetic Applications

The primary applications of this compound in α-amino acid synthesis can be categorized into three main reaction types:

-

Michael Addition Reactions: this compound can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds (enones, enoates) and other Michael acceptors. This reaction is a powerful tool for the construction of γ-nitro-α-carbonyl compounds, which are valuable precursors to glutamic acid derivatives and other complex amino acids. The use of chiral organocatalysts can render this reaction highly enantioselective.

-

Nitro-Mannich (aza-Henry) Reactions: The reaction of the enolate of this compound with imines provides a direct route to β-nitro-α-amino acid derivatives. These products can be further transformed into α,β-diamino acids, which are important structural motifs in various biologically active molecules. Asymmetric versions of the nitro-Mannich reaction have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched products.

-

Alkylation Reactions: The α-carbon of this compound can be deprotonated and subsequently alkylated with various electrophiles. This approach allows for the introduction of a wide range of side chains, leading to a diverse array of α-amino acid precursors. Asymmetric alkylation can be achieved using chiral phase-transfer catalysts, providing access to optically active α-amino acids.

These synthetic strategies, particularly when performed under asymmetric conditions, offer a powerful platform for the synthesis of a wide range of structurally diverse and stereochemically defined α-amino acids for various research and development applications.

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Michael Addition of Ethyl Nitroacetate to α,β-Unsaturated Enones

This protocol describes the synthesis of a chiral γ-nitro ketone, a precursor to a substituted glutamic acid derivative, via an organocatalytic asymmetric Michael addition.

Materials:

-

α,β-Unsaturated ketone (1.0 equiv)

-

Ethyl 2-nitroacetate (2.0 equiv)

-

9-Amino-9-deoxyepiquinine (as catalyst, 0.2 equiv)

-

Benzoic acid (as co-catalyst, 0.4 equiv)

-

Water (as solvent)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the α,β-unsaturated ketone (0.3 mmol, 1.0 equiv), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol, 0.2 equiv), and benzoic acid (14.6 mg, 0.12 mmol, 0.4 equiv) in water (0.9 mL) at room temperature, add ethyl 2-nitroacetate (79.8 mg, 0.6 mmol, 2.0 equiv).

-

Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by TLC.

-

Upon completion, add ethanol (1.2 mL), water (1.2 mL), and triethylamine (0.4 mL) to the reaction mixture.

-

Heat the resulting mixture at 50 °C for 5 hours.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro ketone.

Protocol 2: Synthesis of an α-Amino Ester via Condensation and Reduction

This protocol outlines a two-step procedure for the synthesis of an α-amino ester starting from an aldehyde and ethyl nitroacetate, proceeding through a nitroacrylate intermediate.[1][2][3][4]

Step 1: Condensation to form Ethyl 2-nitro-3-arylacrylate

Materials:

-

Aromatic aldehyde (1.0 equiv)

-

Ethyl nitroacetate (1.0 equiv)

-

Piperidine (B6355638) (0.1 equiv)

-

Sodium borohydride (B1222165)

-

Isopropanol

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (0.0416 mol, 1.0 equiv) and ethyl nitroacetate (5.54 g, 0.0416 mol, 1.0 equiv) in toluene (120 mL).

-

Degas the solution by bubbling a stream of argon through it.

-

Add piperidine (0.35 g, 0.0041 mol, 0.1 equiv) and heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure.

-

The crude nitroacrylate can be used directly in the next step or purified by chromatography.

Step 2: Reduction to the α-Amino Ester

Procedure:

-

Dissolve the crude ethyl 2-nitro-3-arylacrylate in isopropanol.

-

Add sodium borohydride in portions at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). This step yields the α-nitro ester.

-

For the final reduction to the amino ester, the α-nitro ester is treated with a reducing agent such as zinc in the presence of hydrochloric acid in ethanol.[2][4]

Data Presentation

Table 1: Organocatalytic Enantioselective Michael Addition of Ethyl Nitroacetate to Chalcone Derivatives

| Entry | R | Time (h) | Yield (%) | ee (%) |

| 1 | H | 48 | 90 | 91 |

| 2 | 4-Me | 72 | 85 | 88 |

| 3 | 4-OMe | 72 | 82 | 85 |

| 4 | 4-Cl | 24 | 95 | 90 |

| 5 | 4-NO2 | 24 | 98 | 91 |

| 6 | 2-Cl | 48 | 88 | 87 |

Table 2: Synthesis of α-Amino Esters from Various Aldehydes via Condensation and Reduction [4]

| Entry | Aldehyde | Product Yield (%) |

| 1 | Benzaldehyde | 65 |

| 2 | 4-Methylbenzaldehyde | 72 |

| 3 | 4-Methoxybenzaldehyde | 75 |

| 4 | 4-Chlorobenzaldehyde | 68 |

| 5 | 2-Naphthaldehyde | 60 |

Visualizations

Reaction Pathways and Workflows

Caption: Pathway for the organocatalytic Michael addition.

Caption: Pathway for the asymmetric Nitro-Mannich reaction.

Caption: Experimental workflow for α-amino ester synthesis.

References

- 1. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 4. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

Application Notes and Protocols: A Practical Guide to Handling and Storing Methyl Nitroacetate Safely

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Methyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, frequently utilized for the construction of carbon-carbon bonds and the introduction of the nitro group, a versatile functional group in medicinal chemistry and materials science. However, its utility is accompanied by significant hazards, including thermal instability and potential for energetic decomposition. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of methyl nitroacetate to minimize risks in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel.

2.0 Hazard Identification and Risk Assessment

This compound is a combustible liquid and a strong oxidizing agent. It is toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage. A thorough risk assessment must be conducted before any new experimental procedure involving this reagent.

2.1 Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 2483-57-0 |

| Molecular Formula | C₃H₅NO₄ |

| Molecular Weight | 119.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 196-197 °C (decomposes) |

| Flash Point | 107 °C |

| Density | 1.33 g/cm³ |

2.2 Toxicology and Exposure Limits

| Metric | Value |

| LD50 Oral (Rat) | 305 mg/kg |

| LD50 Dermal (Rabbit) | >2000 mg/kg |

| OSHA PEL | Not established |

| ACGIH TLV | Not established |

3.0 Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Flame-retardant lab coat and chemical-resistant gloves (Butyl rubber or Viton). |

| Respiratory Protection | Use in a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

4.0 Safe Handling and Experimental Protocols

4.1 General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for handling this compound.

4.2 Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes a typical application of this compound.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Catalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent (e.g., Dichloromethane - DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Standard glassware for work-up and purification

Procedure:

-

Preparation: Set up a clean, dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere in a chemical fume hood.

-

Reagent Addition:

-

Dissolve the α,β-unsaturated ketone (1.0 eq) in DCM.

-

Add this compound (1.2 eq) to the solution via syringe.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Reaction Initiation:

-

Slowly add the DBU catalyst (0.1 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench by adding 1M HCl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

5.0 Storage and Stability

Proper storage is crucial to prevent decomposition and ensure safety.

| Parameter | Recommendation |

| Temperature | Store in a refrigerator at 2-8 °C. |